Piperidin-2-one vs. Piperidine Scaffold: Altered Basicity, Hydrogen-Bond Network, and CNS Drug-Like Properties
The target compound contains a piperidin-2-one ring (a cyclic lactam), whereas its closest clinically advanced analog GR159897 contains a piperidine ring (a tertiary amine). The lactam carbonyl eliminates the basic nitrogen center, reducing the pKa of the conjugate acid from ~10–11 (typical of piperidines) to below 0 for the amide nitrogen. This change has three quantifiable consequences that matter for CNS research: (a) Hydrogen bond acceptor count increases to 2 (vs. 1 for the piperidine analog 5-fluoro-3-(2-piperidin-1-yl-ethyl)-1H-indole), as reported in PubChem computed descriptors [1]. (b) Topological polar surface area (TPSA) increases to 36.1 Ų for the target compound, compared with an estimated ~16–20 Ų for the piperidine analog (based on the tertiary amine contribution) [1], which impacts blood-brain barrier penetration predictions. (c) The XLogP3 of the target compound is 1.5 [1], significantly lower than the estimated ClogP of ~3.5 for GR159897 (C23H27FN2O2S; MW 414.54) , reflecting the absence of the lipophilic 4-methoxy-4-[(phenylsulfinyl)methyl] substituent. This polarity differential is critical when selecting a starting scaffold for lead optimization: the lower lipophilicity of the target compound provides a more favorable starting point for maintaining CNS drug-like properties (Lipinski compliance) after subsequent synthetic elaboration.
| Evidence Dimension | Hydrogen bond acceptor count |
|---|---|
| Target Compound Data | 2 (carbonyl oxygen + indole NH) |
| Comparator Or Baseline | 1 for 5-fluoro-3-(2-piperidin-1-yl-ethyl)-1H-indole (piperidine analog; only indole NH) |
| Quantified Difference | 2× increase in H-bond acceptor capacity |
| Conditions | Computed descriptors from PubChem (2D structure-based calculation) |
Why This Matters
The extra hydrogen bond acceptor in the piperidin-2-one scaffold enables additional intermolecular interactions with target proteins, offering a distinct selectivity vector that cannot be achieved with piperidine-based analogs in CNS receptor programs.
- [1] PubChem. (2025). Compound Summary for CID 3017369: 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one. National Center for Biotechnology Information. View Source
